4,4'-Dibromo-3,3'-dimethylbiphenyl 4,4'-Dibromo-3,3'-dimethylbiphenyl
Brand Name: Vulcanchem
CAS No.: 61794-96-5
VCID: VC3753399
InChI: InChI=1S/C14H12Br2/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12/h3-8H,1-2H3
SMILES: CC1=C(C=CC(=C1)C2=CC(=C(C=C2)Br)C)Br
Molecular Formula: C14H12Br2
Molecular Weight: 340.05 g/mol

4,4'-Dibromo-3,3'-dimethylbiphenyl

CAS No.: 61794-96-5

Cat. No.: VC3753399

Molecular Formula: C14H12Br2

Molecular Weight: 340.05 g/mol

* For research use only. Not for human or veterinary use.

4,4'-Dibromo-3,3'-dimethylbiphenyl - 61794-96-5

Specification

CAS No. 61794-96-5
Molecular Formula C14H12Br2
Molecular Weight 340.05 g/mol
IUPAC Name 1-bromo-4-(4-bromo-3-methylphenyl)-2-methylbenzene
Standard InChI InChI=1S/C14H12Br2/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12/h3-8H,1-2H3
Standard InChI Key AZBAZUTXTOLIGT-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C2=CC(=C(C=C2)Br)C)Br
Canonical SMILES CC1=C(C=CC(=C1)C2=CC(=C(C=C2)Br)C)Br

Introduction

4,4'-Dibromo-3,3'-dimethylbiphenyl is a halogenated derivative of biphenyl, characterized by its molecular formula C14H12Br2 and a molecular weight of approximately 340.05 g/mol . This compound is of interest in various chemical and industrial applications due to its unique structural properties and reactivity.

Synthesis and Preparation

The synthesis of 4,4'-Dibromo-3,3'-dimethylbiphenyl typically involves the bromination of 3,3'-dimethylbiphenyl. Detailed synthetic protocols are not widely available, but the compound can be prepared through standard organic chemistry techniques involving electrophilic aromatic substitution reactions.

4.1. Chemical Applications

4,4'-Dibromo-3,3'-dimethylbiphenyl serves as a precursor for the synthesis of more complex organic molecules. Its bromine substituents can be replaced through nucleophilic substitution reactions, allowing for the creation of diverse derivatives.

4.2. Biological Activity

While specific biological activities of 4,4'-Dibromo-3,3'-dimethylbiphenyl are not extensively documented, halogenated biphenyls generally exhibit some level of cytotoxicity. For example, similar compounds like 4,4'-Dibromo-3,3'-dimethylbiphenyl are noted to have moderate cytotoxicity compared to their chlorinated or fluorinated analogs.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightBiological Activity
4,4'-Dibromo-3,3'-dimethylbiphenylC14H12Br2340.05 g/molModerate cytotoxicity
4,4'-Diiodo-3,3'-dimethylbiphenylC14H12I2434.06 g/molPotentially high biological activity
4,4'-Dichloro-3,3'-dimethylbiphenylC14H12Cl2272.12 g/molLow cytotoxicity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator